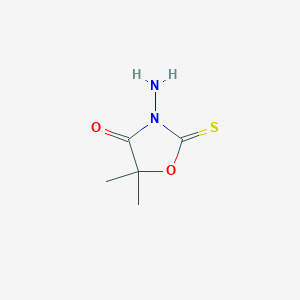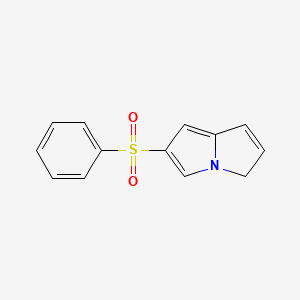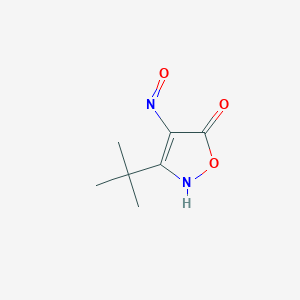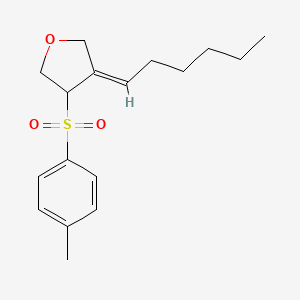![molecular formula C26H24NOP B12893149 (4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a biphenyl core substituted with a dimethylamino group and a diphenylphosphine oxide moiety. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenyldiphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation of the phosphine to the phosphine oxide . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives and phosphine oxides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism by which (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The dimethylamino group can donate electron density, while the phosphine oxide can act as a strong ligand, stabilizing various metal complexes. This dual functionality makes it a versatile compound in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- Diphenylphosphine oxide
- 1-(4-(Dimethylamino)phenyl)-2,3-bis(diphenylphosphoryl)propan-1-one
Uniqueness
Compared to similar compounds, (4’-(Dimethylamino)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its unique combination of a biphenyl core and the presence of both dimethylamino and diphenylphosphine oxide groups. This structural arrangement provides enhanced stability and reactivity, making it particularly useful in applications requiring robust and versatile ligands .
Propriétés
Formule moléculaire |
C26H24NOP |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
4-(4-diphenylphosphorylphenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C26H24NOP/c1-27(2)23-17-13-21(14-18-23)22-15-19-26(20-16-22)29(28,24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,1-2H3 |
Clé InChI |
VGVIODHYIQASRH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)

![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)





![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
